O-Benzyl-L-tyrosine
Overview
Description
O-Benzyl-L-tyrosine is a derivative of the natural amino acid tyrosine. It is characterized by the presence of a benzyl group attached to the oxygen atom of the phenolic hydroxyl group of tyrosine. This modification enhances its utility in various chemical and biological applications. The molecular formula of this compound is C16H17NO3, and it has a molecular weight of 271.31 g/mol .
Mechanism of Action
Target of Action
O-Benzyl-L-tyrosine is a derivative of the natural amino acid tyrosine As a derivative of tyrosine, it may interact with the same targets as tyrosine, which include enzymes involved in the shikimate pathway .
Mode of Action
Tyrosine, the parent compound, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Biochemical Pathways
Tyrosine is a key player in several biochemical pathways. It serves as a precursor for the synthesis of various compounds, including tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more
Pharmacokinetics
It’s known that the compound can be synthesized from o-benzyl l-tyrosine methyl ester . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be investigated.
Result of Action
This compound is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals . For instance, it is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .
Biochemical Analysis
Biochemical Properties
O-Benzyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .
Cellular Effects
It is known that tyrosine-derived metabolites play a key role in the synthesis of plant secondary metabolites including alkaloids and the phenylpropanoids that are key to carbon fixation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds. For instance, it can be used in the synthesis of L-arogenate, a primary metabolite on a branch of the shikimate biosynthetic pathway to aromatic amino acids .
Temporal Effects in Laboratory Settings
It is known that the product is stable and does not degrade over time .
Metabolic Pathways
This compound is involved in the shikimate biosynthetic pathway to aromatic amino acids . It plays a key role in the synthesis of plant secondary metabolites including alkaloids and the phenylpropanoids that are key to carbon fixation .
Transport and Distribution
It is known that the product can be used as a building block in the synthesis of amphiphilic block co-polypeptides .
Subcellular Localization
It is known that the product can be used as a building block in the synthesis of amphiphilic block co-polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzyl-L-tyrosine can be synthesized through the benzylation of L-tyrosine. One common method involves the use of p-toluenesulfonyl chloride as a catalyst. The reaction typically proceeds via Fischer-Speier esterification, where the carboxylic acid functional group of L-tyrosine is benzylated . This method is advantageous due to its simplicity and the stability of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of triphosgene to convert L-tyrosine into its corresponding N-carboxyanhydride (NCA), followed by benzylation . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and aldehydes.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
O-Benzyl-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of various biologically active compounds.
Comparison with Similar Compounds
L-Tyrosine: The parent compound, which lacks the benzyl group.
O-tert-Butyl-L-tyrosine: Another derivative with a tert-butyl group instead of a benzyl group.
Boc-O-benzyl-L-tyrosine: A derivative with a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness: O-Benzyl-L-tyrosine is unique due to the presence of the benzyl group, which enhances its stability and utility in various synthetic applications. This modification allows for greater versatility in peptide synthesis and other chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315699 | |
Record name | O-Benzyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-64-5 | |
Record name | O-Benzyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16652-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BENZYL-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2YT97EQE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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